molecular formula C11H18N4 B1454392 3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1250876-63-1

3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1454392
CAS No.: 1250876-63-1
M. Wt: 206.29 g/mol
InChI Key: SKGNSJFJRJUZCC-UHFFFAOYSA-N
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Description

3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, it interacts with various proteins involved in signal transduction pathways, modulating their function and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell growth . Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects can vary depending on the specific cellular context and experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is therefore narrow, and careful dose optimization is required to maximize its efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . The compound’s metabolism can also influence its pharmacokinetics and overall bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The compound’s lipophilicity also plays a role in its ability to cross cell membranes and accumulate in certain tissues . These factors collectively determine its localization and concentration within different cellular and tissue environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound may also undergo post-translational modifications that influence its targeting to specific organelles . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential .

Properties

IUPAC Name

3-cyclopentyl-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-10-13-14-11(9-4-2-3-5-9)15(10)7-6-12-8/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGNSJFJRJUZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
Reactant of Route 6
3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.